2-{(Z)-1-[2-(benzyloxy)-5-chlorophenyl]methylidene}-6,7-dimethyl[1,3]thiazolo[3,2-a][1,3]benzimidazol-3-one
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Overview
Description
2-{(Z)-1-[2-(benzyloxy)-5-chlorophenyl]methylidene}-6,7-dimethyl[1,3]thiazolo[3,2-a][1,3]benzimidazol-3-one is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound belongs to the class of thiazolobenzimidazoles, which are known for their diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{(Z)-1-[2-(benzyloxy)-5-chlorophenyl]methylidene}-6,7-dimethyl[1,3]thiazolo[3,2-a][1,3]benzimidazol-3-one typically involves a multi-step process. The initial step often includes the preparation of the benzyloxy and chlorobenzylidene intermediates, followed by their condensation with a thiazolobenzimidazole precursor under controlled conditions. Common reagents used in these reactions include organic solvents, catalysts, and specific temperature and pH conditions to ensure the desired product yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high efficiency, reproducibility, and scalability, which are essential for commercial applications. The use of advanced purification techniques, such as chromatography and crystallization, is also crucial to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
2-{(Z)-1-[2-(benzyloxy)-5-chlorophenyl]methylidene}-6,7-dimethyl[1,3]thiazolo[3,2-a][1,3]benzimidazol-3-one undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, typically using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, solvents, and catalysts. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to achieve the desired transformation and yield.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted thiazolobenzimidazole compounds.
Scientific Research Applications
2-{(Z)-1-[2-(benzyloxy)-5-chlorophenyl]methylidene}-6,7-dimethyl[1,3]thiazolo[3,2-a][1,3]benzimidazol-3-one has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{(Z)-1-[2-(benzyloxy)-5-chlorophenyl]methylidene}-6,7-dimethyl[1,3]thiazolo[3,2-a][1,3]benzimidazol-3-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiazolobenzimidazole derivatives, such as:
- 2-(2-hydroxybenzylidene)-6,7-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one
- 2-(2-methoxybenzylidene)-6,7-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one
Uniqueness
What sets 2-{(Z)-1-[2-(benzyloxy)-5-chlorophenyl]methylidene}-6,7-dimethyl[1,3]thiazolo[3,2-a][1,3]benzimidazol-3-one apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C25H19ClN2O2S |
---|---|
Molecular Weight |
446.9g/mol |
IUPAC Name |
(2Z)-2-[(5-chloro-2-phenylmethoxyphenyl)methylidene]-6,7-dimethyl-[1,3]thiazolo[3,2-a]benzimidazol-1-one |
InChI |
InChI=1S/C25H19ClN2O2S/c1-15-10-20-21(11-16(15)2)28-24(29)23(31-25(28)27-20)13-18-12-19(26)8-9-22(18)30-14-17-6-4-3-5-7-17/h3-13H,14H2,1-2H3/b23-13- |
InChI Key |
MVEYJCDYYMGBRM-QRVIBDJDSA-N |
SMILES |
CC1=CC2=C(C=C1C)N3C(=O)C(=CC4=C(C=CC(=C4)Cl)OCC5=CC=CC=C5)SC3=N2 |
Isomeric SMILES |
CC1=CC2=C(C=C1C)N3C(=O)/C(=C/C4=C(C=CC(=C4)Cl)OCC5=CC=CC=C5)/SC3=N2 |
Canonical SMILES |
CC1=CC2=C(C=C1C)N3C(=O)C(=CC4=C(C=CC(=C4)Cl)OCC5=CC=CC=C5)SC3=N2 |
Origin of Product |
United States |
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